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Abstract

Kekulene (CasH2a4) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of twelve
fused benzene rings in a cyclic arrangement, forming a uniqgue doughnut-shaped macrocycle.
[1][2] First synthesized in 1978 by Staab and Diederich, its electronic structure and properties
have been a subject of intense scientific debate for decades.[1][3] This technical guide provides
an in-depth analysis of the fundamental properties of Kekulene, summarizing key experimental
and computational findings. It is intended to serve as a comprehensive resource for
researchers, scientists, and professionals in drug development who may be interested in the
unique characteristics of this molecule, such as its potential as a scaffold or in the study of 1t-
electron systems.

Molecular Structure and Aromaticity

The central question surrounding Kekulene has been the nature of its t-electron
delocalization. Two primary models have been proposed: the "superaromatic" Kekule model
and the "benzenoid" Clar model.[1][4]

» Kekule Model: This model postulates two concentric aromatic annulene rings, an
inner[5]annulene and an outer[6]annulene, which would confer "superaromatic” stability to
the molecule.[4]
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e Clar Model: In contrast, the Clar model describes Kekulene as a series of six discrete
aromatic benzene-like rings (Tt-sextets) connected by non-aromatic linkers.[1][4]

Overwhelming experimental and computational evidence now supports the Clar model as the
most accurate representation of Kekulene's electronic structure.[7][8] This conclusion is based
on a variety of analytical techniques, including X-ray diffraction, nuclear magnetic resonance
(NMR), and, more recently, single-molecule atomic force microscopy (AFM).[1][7]

Crystal and Molecular Structure

X-ray diffraction studies have revealed that Kekulene is an almost perfectly planar molecule in
the solid state.[9] However, due to steric hindrance between the inner hydrogen atoms, there is
a slight out-of-plane distortion of the C-H bonds in the central cavity.[1][7] The molecule
possesses Dsd symmetry.[7]

The bond lengths within the Kekulene framework are not uniform, which is a key piece of
evidence against the superaromatic model. Instead, there is a distinct bond length alternation
consistent with the Clar model, indicating a localization of the 1t-electrons within specific
benzene-like rings.[5][7]

Table 1: Experimental and Computed Carbon-Carbon Bond Lengths in Kekulene

Experimental (XRD) Bond Computed (B3LYP-def2-

Bond Type
Length (A)[7] TZVP) Bond Length (A)[7]
Peripheral C(H)-C(H) bonds ~1.35 1.353
Radial bonds connecting
~1.44 1.446
benzene-like rings
Bonds within the benzene-like
_ 1.39-1.42 1.395 - 1.422
rings
Inner C-C bonds ~1.46 1.463

Note: The experimental bond lengths are approximated from graphical representations in the
cited literature.
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The structure of Kekulene can be visualized as a logical relationship between its constituent
parts, as depicted in the following diagram.

Composed of 6 Aromatic
Benzene-like Rings

nnecte ; Non-Aromatic
Kekulene > Linkers
Encloses - Inner Cavity
(6 H atoms)

Click to download full resolution via product page

Caption: Logical structure of the Kekulene molecule.

Synthesis of Kekulene

The synthesis of Kekulene is a significant challenge due to its large, rigid, and highly insoluble
nature.[3][8] The original synthesis by Staab and Diederich in 1978 was a landmark
achievement.[3] More recently, an improved synthetic route has been developed, increasing
the yield and accessibility of this molecule for further study.[7][10]

Original Synthesis by Staab and Diederich (1978)

The initial synthesis was a multi-step process that involved the construction of a key precursor
which was then subjected to a photochemical cyclodehydrogenation reaction to form the final
macrocycle.[2][3] The final step, an oxidation with DDQ, was performed in trichlorobenzene at
100°C for three days.[3] Purification was extremely difficult due to the very low solubility of
Kekulene.[3]

Improved Synthesis by Pérez and coworkers (2019)
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A more recent and efficient synthesis involves a double Diels-Alder reaction between styrene
and a versatile benzodiyne synthon to construct a key intermediate, 5,6,8,9-
tetrahydrobenzo[m]tetraphene.[7][10] This method offers a four-fold increased yield for the key
intermediate compared to the previous synthesis.[7]

The general workflow for the modern synthesis of Kekulene is outlined below.

Commercially Available Double Diels-Alder .|  Further Reactions
Reaction 5:6:8.9-tetrahydrobenzolmltetraphene [~ (o “pepydrogenation) @

A\

Click to download full resolution via product page

Caption: Simplified workflow for the modern synthesis of Kekulene.

Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of Kekulene are consistent with its Clar-type
structure, characterized by localized aromatic sextets.

Electronic Properties

Kekulene has a calculated HOMO-LUMO gap of approximately 3.55 eV, which is unusually
high for such a large polycyclic aromatic hydrocarbon and is comparable to that of anthracene.
[7] This large gap is indicative of a lack of extensive 1t-electron delocalization across the entire
macrocycle, further supporting the Clar model.[7]

Table 2: Key Electronic Properties of Kekulene

Property Value Method

B3LYP-def2-TZVP (Computed)

HOMO-LUMO Gap 3.55 eV 7]

Symmetry Group Dsd Computed[7]

Spectroscopic Properties
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its extremely low solubility,
obtaining 'H NMR spectra of Kekulene is challenging and requires high temperatures (around
200°C) and specialized solvents like deuterated trichlorobenzene.[3][8] The spectrum shows
three main signals, with the protons in the inner cavity being significantly deshielded (appearing
at a high chemical shift).[11] This deshielding is contrary to what would be expected for a
superaromatic system with a diatropic ring current and instead supports the presence of
localized benzenoid ring currents.[3][12]

Table 3: tH NMR Chemical Shifts of Kekulene

Chemical Shift () in [Ds]-1,3,5-

Proton Environment .
trichlorobenzene at ~200°C[13]

Inner Protons 10.45 ppm
Outer Protons 8.37 ppm
Outer Protons 7.95 ppm

UV-Vis Absorption and Emission Spectroscopy: The absorption and emission spectra of
Kekulene have been studied.[5][13] The molecule exhibits both fluorescence and
phosphorescence.[9] The relatively strong phosphorescence is attributed to an intermolecular
heavy atom effect when measured in a chlorinated solvent matrix.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing
research. Below are summaries of key experimental methodologies used in the study of
Kekulene.

Single-Molecule Atomic Force Microscopy (AFM)

» Objective: To visualize the real-space structure of a single Kekulene molecule and
determine its bond order.

» Methodology:

o Kekulene is sublimated onto a clean Cu(111) surface under ultra-high vacuum conditions.
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o The sample is cooled to low temperatures (e.g., 5 K) to immobilize the molecules.
o A CO-functionalized tip is used to enhance the resolution of the AFM imaging.

o Constant-height AFM images are recorded at different tip-sample distances to resolve the
individual carbon-carbon bonds.[7]

» Data Analysis: The brightness and apparent length of the bonds in the AFM images are
correlated with their bond order. Shorter and brighter bonds correspond to higher bond
orders (more double-bond character).[7]

X-ray Diffraction (XRD)

» Objective: To determine the precise three-dimensional arrangement of atoms in a Kekulene
crystal.

o Methodology:

o Single crystals of Kekulene are grown, which is a significant challenge due to its low
solubility. This can be achieved by slow cooling of a solution in a high-boiling point solvent
like triphenylene.[3]

o The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.
o The diffraction pattern is collected and analyzed to solve the crystal structure.[13]

o Data Analysis: The diffraction data is used to calculate the electron density map of the unit
cell, from which the positions of the individual atoms and the bond lengths can be
determined with high precision.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To probe the electronic environment of the protons in the Kekulene molecule.
o Methodology:

o A saturated solution of Kekulene is prepared in a high-boiling deuterated solvent such as
1,3,5-trichlorobenzene-ds or 1,2,4,5-tetrachlorobenzene-d:.[13]
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o The *H NMR spectrum is recorded at an elevated temperature (e.g., 155-200°C) to
achieve sufficient solubility and resolution.[13]

o Alarge number of scans may be required to obtain a good signal-to-noise ratio.[8]

o Data Analysis: The chemical shifts, coupling constants, and integration of the signals are
analyzed to deduce the structure and electronic properties of the molecule.

Conclusion and Future Outlook

Kekulene stands as a cornerstone molecule in the study of aromaticity. The consensus from
decades of research is that it is best described by the Clar model, with localized aromatic
sextets, rather than a globally delocalized superaromatic system. Its unique rigid, planar, and
porous structure makes it an interesting candidate for further exploration in materials science
and supramolecular chemistry. While direct applications in drug development are not
immediately apparent, the fundamental understanding of its Tt-electron system and its use as a
molecular scaffold could inspire the design of novel therapeutic agents or diagnostic tools. The
continued development of synthetic methodologies will undoubtedly open new avenues for
creating Kekulene derivatives with tailored properties, paving the way for new discoveries in
this fascinating area of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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